(2-Nitrobenzylidene)malononitrile

Catalog No.
S661353
CAS No.
2826-30-4
M.F
C10H5N3O2
M. Wt
199.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Nitrobenzylidene)malononitrile

CAS Number

2826-30-4

Product Name

(2-Nitrobenzylidene)malononitrile

IUPAC Name

2-[(2-nitrophenyl)methylidene]propanedinitrile

Molecular Formula

C10H5N3O2

Molecular Weight

199.17 g/mol

InChI

InChI=1S/C10H5N3O2/c11-6-8(7-12)5-9-3-1-2-4-10(9)13(14)15/h1-5H

InChI Key

QGESGQINLPXOJL-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C=C(C#N)C#N)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C=C(C#N)C#N)[N+](=O)[O-]

The exact mass of the compound (2-Nitrobenzylidene)malononitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 637342. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(2-Nitrobenzylidene)malononitrile (CAS 2826-30-4) is a highly activated, electrophilic alkene primarily utilized as a specialized building block in organic synthesis. Characterized by the presence of an ortho-nitro group and a highly electron-deficient dicyanovinyl moiety, this compound is a benchmark Michael acceptor and cycloaddition partner. In industrial and academic procurement, it is highly valued not just for its general reactivity, but specifically as a precursor for tandem reduction-cyclization sequences yielding complex N-heterocycles such as quinolines, indoles, and diquinanes [1]. Its robust processability, high crystalline purity, and compatibility with green, aqueous synthetic routes make it a staple intermediate for pharmaceutical library generation and advanced materials research.

Substituting 2-(2-nitrobenzylidene)malononitrile with its para-nitro (4-nitro) isomer or the unsubstituted benzylidenemalononitrile leads to complete synthetic failure in targeted intramolecular cyclizations. While the 4-nitro and unsubstituted variants can participate in standard Michael additions or single [3+2] annulations, they lack the requisite ortho spatial relationship [1]. Upon reduction of the nitro group to an amine, only the ortho-isomer places the nucleophilic amine in direct proximity to the adjacent electrophilic centers (such as esters or nitriles) required to close quinolinone or indole rings [2]. Furthermore, the strong electron-withdrawing nature of the nitro group is necessary to sufficiently activate the alkene for sequential double annulations; unsubstituted analogs fail to undergo the second annulation step entirely, arresting the reaction at the monocyclic intermediate [3].

Essential Geometry for Tandem Reduction/Intramolecular Cyclization to Quinolinones

In the synthesis of complex pentacyclic alkaloid cores and dihydroquinolinones, the ortho-nitro group is structurally mandatory. Studies utilizing a tandem reduction/intramolecular cyclization strategy demonstrate that intermediates derived from 2-(2-nitrobenzylidene)malononitrile successfully cyclize to form cyclopenta[c]quinolinones and related lactams in high yields (e.g., 61-78%) [1]. In contrast, unsubstituted or para-nitro analogs cannot undergo this final ring closure due to the incorrect spatial orientation of the reduced amine, completely failing to produce the quinolinone core.

Evidence DimensionYield of intramolecularly cyclized N-heterocycle (quinolinone core)
Target Compound Data61-78% yield of cyclized product following Fe/HCl reduction
Comparator Or BaselineUnsubstituted or 4-nitro analogs (0% yield of cyclized quinolinone due to geometric impossibility)
Quantified DifferenceAbsolute requirement for the ortho-isomer to achieve ring closure
ConditionsTandem reduction/cyclization using Fe/HCl in refluxing EtOH/H2O

Buyers procuring precursors for quinoline or indole-based pharmaceutical libraries must select the 2-nitro isomer to ensure the geometric viability of the crucial ring-closing step.

Activation of Sequential [3+2]/[3+2] Annulations for Bicyclic Carbocycles

The strong electron-withdrawing effect of the nitro group on the benzylidene scaffold is critical for driving sequential annulation reactions. In phosphine-catalyzed reactions with allenoates, 2-(2-nitrobenzylidene)malononitrile successfully undergoes a sequential [3+2]/[3+2] double annulation to form complex cis-fused bicyclo[3,3,0]octene scaffolds [1]. When the unsubstituted simple arylidenemalononitrile (phenyl group only) is subjected to the exact same catalytic conditions, the reaction stalls after the first [3+2] annulation (yielding 83% of the monocyclic product) and produces 0% of the double annulation product[1].

Evidence DimensionYield of sequential [3+2]/[3+2] double annulation product
Target Compound DataSuccessful formation of bicyclo[3,3,0]octene core (yield dependent on specific phosphine catalyst)
Comparator Or BaselineUnsubstituted arylidenemalononitrile (0% yield of double annulation product)
Quantified DifferenceComplete activation vs. total failure for the secondary annulation step
ConditionsPhosphine-catalyzed reaction with excess allenoate (3.0 equiv) in toluene at room temperature

For advanced synthetic workflows requiring the rapid construction of densely functionalized bicyclic systems, the nitro-activated alkene is strictly necessary to drive the cascade reaction to completion.

High-Yield Processability in Green Aqueous Knoevenagel Condensations

From a manufacturing and procurement perspective, the ability to synthesize and utilize building blocks in environmentally benign conditions is a major advantage. 2-(2-Nitrobenzylidene)malononitrile can be synthesized via alum-catalyzed Knoevenagel condensation in aqueous media, achieving a 94% yield of highly pure creamy crystalline solid [1]. While the 4-nitro isomer also performs exceptionally well (99% yield), the 2-nitro isomer provides the optimal balance of high aqueous processability and the unique ortho-geometry required for downstream alkaloid synthesis, making it a highly reliable, scalable intermediate [1].

Evidence DimensionReaction yield in aqueous Knoevenagel condensation
Target Compound Data94% yield (2-nitrobenzylidene malononitrile)
Comparator Or Baseline4-nitrobenzylidene malononitrile (99% yield)
Quantified DifferenceComparable high-efficiency (>90%) processability in green solvents
ConditionsAlum-catalyzed condensation in aqueous medium at room temperature

Demonstrates that selecting the geometrically essential ortho-isomer does not incur a penalty in upstream synthetic efficiency or green chemistry compliance.

Precursor for Quinolinone and Indole-Based Pharmaceutical Libraries

Directly leveraging the ortho-nitro group's geometric proximity, this compound is the premier choice for tandem reduction/cyclization workflows. It is heavily utilized in the synthesis of dihydroquinolinones, cyclopenta[c]quinolinones, and other N-heterocycles that form the core scaffolds of numerous natural alkaloids and synthetic drug candidates[1].

Substrate for Complex Bicyclic Carbocycle Construction

Due to the strong electron-withdrawing activation provided by the nitro group, this compound is ideal for organocatalytic sequential [3+2]/[3+2] annulations with allenoates or MBH carbonates. It is the required starting material when targeting densely functionalized cis-fused bicyclo[3,3,0]octene systems where unsubstituted analogs fail to react fully[2].

Standardized Michael Acceptor in Green Chemistry Methodologies

Because it can be reliably synthesized and reacted in aqueous media with high yields (e.g., >90% via alum catalysis), it serves as a highly processable, crystalline benchmark substrate for evaluating new green catalytic methods, organocatalysts, and multi-component cascade reactions at scale[3].

XLogP3

1.6

Other CAS

2826-30-4

Dates

Last modified: 08-15-2023

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